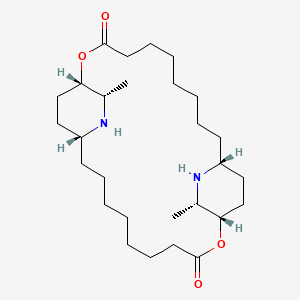

Carpaine

Beschreibung

Eigenschaften

IUPAC Name |

13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCMASJCYVAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871890 | |

| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3463-92-1 | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution Studies of Carpaine

Plant Sources and Anatomical Distribution of Carpaine and Related Alkaloids

Carica papaya L., commonly known as papaya, is the principal natural source of the alkaloid this compound. wikipedia.orgsemanticscholar.org. This large, tree-like plant, belonging to the Caricaceae family, is cultivated in tropical and subtropical regions worldwide. ijeab.comworldagroforestry.org. This compound is considered the major alkaloid component found in the leaves of the papaya plant. wikipedia.orgresearchgate.net. Beyond C. papaya, this compound has also been identified in other members of the Caricaceae family, such as Vasconcellosia haste, and even in certain species of the Apocynaceae family. semanticscholar.org.

This compound is not confined to a single part of the Carica papaya plant; it is distributed throughout its various organs. The alkaloid is present in all green parts of the plant. semanticscholar.org. Scientific studies have confirmed its presence in the leaves, seeds, fruit peel, roots, and bark. semanticscholar.orgresearchgate.netresearchgate.net. The leaves, in particular, are recognized as a rich source, containing concentrations high enough for commercial extraction. wikipedia.org. The latex of the unripe fruit also contains traces of this compound, alongside the proteolytic enzymes papain and chymopapain. plantsjournal.com.

The concentration of this compound varies significantly among the different organs of the papaya plant and can also be influenced by factors like geographic origin and leaf maturity. nih.govsemanticscholar.org. Leaves consistently show the highest concentrations. One study analyzing 29 different papaya leaf samples found that the this compound concentration in dried leaves ranged from 0.02% to 0.31%. nih.govsemanticscholar.org. Another investigation reported a this compound content of 0.52% (w/w) in shade-dried leaves. researchgate.net. Research on Vietnamese Carica papaya leaves determined the total alkaloid content to be 0.2% of the dried material, with this compound constituting 63% of this total alkaloid extract. ijeab.comneliti.com.

Quantitative Analysis of this compound in Carica papaya Leaves

| Sample Type | This compound Concentration (% w/w in dried leaves) | Reference |

|---|---|---|

| 29 assorted leaf samples | 0.02% - 0.31% | nih.govsemanticscholar.org |

| Shade-dried leaves | 0.52% | researchgate.net |

| Vietnamese variety (calculated from total alkaloids) | Approximately 0.126% (63% of 0.2% total alkaloids) | ijeab.comneliti.com |

Ethnobotanical Contexts and Traditional Knowledge Systems Pertaining to this compound-Containing Plants

Plants containing this compound, most notably Carica papaya, have a long and rich history in traditional medicine across the globe. eurekaselect.com. In some parts of Indonesia, papaya leaves are consumed daily as greens or as an herbal infusion for the prevention of malaria. nih.govsemanticscholar.org. This traditional use aligns with modern findings that this compound possesses antiplasmodial activity. researchgate.net.

The ethnobotanical applications are diverse. An infusion of fresh papaya leaves is traditionally used to expel intestinal worms, and the alkaloid is reported to have the ability to kill worms and amoebas. plantsjournal.com. The leaves are also widely used in folk medicine for patients with dengue fever, a practice that has gained recent scientific interest. ijpsonline.com. Traditional systems of medicine have also recognized the cardiovascular effects of the plant's constituents; this compound is known to slow the heart rate and reduce blood pressure. plantsjournal.comijpsonline.com. Furthermore, a decoction of the flowers is used for coughs and bronchitis, and the fresh roots are used to soothe rheumatism. worldagroforestry.org.

Isolation and Purification Methodologies for Carpaine

Advanced Extraction Techniques

Modern extraction techniques offer significant advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency. These methods are increasingly being applied to the isolation of carpaine from C. papaya leaves.

Maceration is a conventional and widely used technique for alkaloid extraction. Optimization of this method involves the careful selection of solvents and extraction conditions to maximize the yield of this compound. Studies have shown that solvent systems composed of ethanol (B145695), water, and an acid (like acetic acid or hydrochloric acid) are effective for this compound extraction.

One study compared an alcohol extraction method using a solvent mixture of ethanol, water, and HCl (89:10:1 v/v/v) with an acidified water extraction method. The acidified water extraction yielded a significantly higher percentage of this compound (12.01%) compared to the alcohol-based method (2.18%). researchgate.net This is attributed to the increased solubility of this compound in its protonated salt form under acidic conditions. researchgate.net Another protocol involved macerating dried papaya leaf powder with an ethanol/water/HCl (89:10:1 v/v/v) solution for 24 hours at room temperature, with the process repeated multiple times to ensure exhaustive extraction. tandfonline.com

Early research by Barger et al. in 1933 utilized a solvent system of ethyl alcohol, acetic acid, and water (80:0.5:19.5) to extract this compound from 100 kg of dried leaves, although the yield was low at 0.018%. africanjournalofbiomedicalresearch.com A more satisfactory yield of 0.110% was achieved by using a 90% ethanol, 1% acetic acid, and 9% water solvent system, followed by basification with aqueous ammonia. africanjournalofbiomedicalresearch.com

| Solvent System | Extraction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethanol/Water/HCl (89:10:1 v/v/v) | Maceration for 24 hours at room temperature | 2.18% | researchgate.net |

| Acidified Water | - | 12.01% | researchgate.net |

| Ethanol/Water/Acetic Acid (94.5:5:0.5 v/v/v) | - | Considered an ideal solvent system | africanjournalofbiomedicalresearch.com |

| Ethyl alcohol/Acetic acid/Water (80:0.5:19.5) | - | 0.018% | africanjournalofbiomedicalresearch.com |

| 90% Ethanol/1% Acetic acid/9% Water | Followed by basification with aqueous NH3 | 0.110% | africanjournalofbiomedicalresearch.com |

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents and enhancing mass transfer. This technique generally leads to shorter extraction times and increased yields compared to conventional methods. nih.gov

In one protocol, C. papaya leaf powder was extracted with methanol (B129727) for 20 minutes using a probe sonicator at a frequency of 60 Hz. nih.gov Another study coupled UAE with hot water extraction (HWE) and an acid-base strategy. nih.gov The application of ultrasound aids in the degradation of plant cell walls through the formation and collapse of cavitation bubbles, thereby releasing this compound. nih.govresearchgate.net This combined approach resulted in a significantly higher this compound yield (195.6 ± 9.7 μg/g) compared to conventional acid-base extraction (113 μg/g). nih.gov While specific optimization parameters for this compound are still being explored, studies on other compounds in papaya leaves, such as carotenoids, have demonstrated the effectiveness of UAE, optimizing variables like ultrasonic amplitude, time, and co-solvent percentage. nih.govresearchgate.net

| Method | Solvent | Extraction Time | Frequency/Amplitude | Yield | Reference |

|---|---|---|---|---|---|

| Probe Sonication | Methanol | 20 min | 60 Hz | 13.57% (crude extract) | nih.gov |

| UAE coupled with Hot Water Extraction and Acid-Base method | Water | - | - | 195.6 ± 9.7 μg/g | nih.gov |

Microwave-Assisted Extraction (MAE) is another green extraction technique that uses microwave energy to heat the solvent and plant material, leading to rapid cell wall rupture and release of phytochemicals. journaljpri.comamazonaws.com This method is noted for its high efficiency, reduced extraction time, and lower solvent consumption. amazonaws.com

For this compound extraction, a study utilized a mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) in a microwave extractor for 6 minutes at 140 watts. ijpsonline.comijpsonline.com This MAE process yielded 42% of the extract, a significant increase compared to the 31% yield obtained by conventional Soxhlet extraction over 17 hours with the same solvent system. africanjournalofbiomedicalresearch.comijpsonline.com The amount of isolated alkaloid was reported to be 0.0122 g from 20 g of leaf powder. africanjournalofbiomedicalresearch.comijpsonline.com The efficiency of MAE is attributed to the direct and efficient heating of the intracellular water, which builds up pressure and ruptures the plant cells.

| Parameter | Microwave-Assisted Extraction (MAE) | Conventional Soxhlet Extraction | Reference |

|---|---|---|---|

| Solvent System | Methanol:Glacial Acetic Acid:Water (180:2:1.6 v/v/v) | Methanol:Glacial Acetic Acid:Water (180:2:1.6 v/v/v) | africanjournalofbiomedicalresearch.comijpsonline.com |

| Extraction Time | 6 minutes | 17 hours | ijpsonline.com |

| Power/Temperature | 140 W (70°C) | 70°C | ijpsonline.com |

| Crude Extract Yield | 42% | 31% | africanjournalofbiomedicalresearch.com |

| Isolated Alkaloid Amount | 0.0122 g (from 20 g powder) | - | africanjournalofbiomedicalresearch.comijpsonline.com |

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (scCO₂), is a highly selective and efficient green extraction method. It is considered a superior method for obtaining pure and high yields of this compound compared to conventional acid-base extraction. africanjournalofbiomedicalresearch.comresearchgate.net The use of scCO₂ as a single fluid in the SFE process has been shown to generate a pure and higher yield of this compound. researchgate.netunimas.my An additional centrifugation step can further enhance the purity of the extracted compound. researchgate.netunimas.my While this compound itself was exclusively found in the ethanolic extract in one comparative study, SFE is highly effective for extracting other lipophilic constituents from papaya leaves. mdpi.com The efficiency of SFE can be further improved by using co-solvents; for instance, adding 5% ethanol as a co-solvent to scCO₂ increased the extraction yield by 150% compared to using scCO₂ alone. mdpi.com

The basic nature of the piperidine (B6355638) nitrogen atoms in the this compound structure is fundamental to acid-base extraction strategies. nih.gov this compound's solubility is highly pH-dependent; it is more soluble in acidic conditions and less soluble in alkaline conditions. ijpsonline.comunimas.my This property is exploited to separate it from other plant constituents. nih.gov

The extraction process typically involves an initial extraction with an acidified solvent to protonate the this compound, forming a water-soluble salt. researchgate.netunimas.my This allows it to be partitioned into the aqueous phase, separating it from non-basic, less polar compounds. researchgate.net Subsequently, the aqueous solution is basified (e.g., to pH 8-10) with a base like ammonium (B1175870) hydroxide, which deprotonates the this compound, converting it back to its less soluble free base form. tandfonline.comafricanjournalofbiomedicalresearch.comresearchgate.net This hydrophobic form can then be extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane (B109758). tandfonline.comijeab.com

Studies have quantified this compound's solubility, showing it to be 35.12 µg/mL in an acidic aqueous system and 18.55 µg/mL in an alkaline one. ijpsonline.comunimas.my This significant difference in solubility forms the basis of its efficient isolation and purification. unimas.my

Chromatographic Separation Techniques

Following initial extraction, chromatographic methods are essential for the purification of this compound from the crude extract.

Column Chromatography: Open column chromatography using silica (B1680970) gel is a common method for purifying this compound. ijeab.com The crude alkaloid extract is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar and a polar solvent. One effective system is a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), where this compound can be eluted with a ratio of 80:20 (v/v). cabidigitallibrary.org Another study used a mobile phase of chloroform and methanol (95:5 v/v) for fractionation. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing this compound. A common mobile phase for TLC analysis of this compound is a mixture of toluene, ethyl acetate (B1210297), and glacial acetic acid (5:3.5:1.5 v/v/v). ijpsonline.com Another system uses chloroform and methanol (9:1 ratio), where this compound exhibits an Rf value of 0.35. unimas.my The spots are typically visualized using Dragendorff's reagent, which is specific for alkaloids. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of this compound. A fast HPLC method has been developed using a C18 column as the stationary phase. cabidigitallibrary.org An isocratic mobile phase consisting of water (pH adjusted to 8.5) and acetonitrile (B52724) (60:40 v/v) at a flow rate of 1.0 mL/min allows for the elution of this compound at a retention time of approximately 6.017 minutes. cabidigitallibrary.org Another HPLC-MS/MS method used a Neosphere C18 column with a mobile phase of acetonitrile and water (90:10 v/v with 0.1% formic acid) for characterization. ijpsonline.com Quantitative analysis by HPLC has determined that this compound can constitute up to 63% of the total alkaloid content in C. papaya leaf extracts. ijeab.com

Column Chromatography (CC) for Crude Alkaloid Fractionation

Column chromatography serves as a foundational technique for the initial separation of this compound from the crude alkaloid extract. This method leverages the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase percolates through it. For this compound isolation, silica gel is overwhelmingly the stationary phase of choice.

Researchers have employed various solvent systems, often in a gradient elution mode, to effectively fractionate the crude extract. A common approach involves starting with a less polar solvent and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase. For instance, a gradient of dichloromethane and methanol is frequently utilized. One study reported the use of a dichloromethane:methanol (80:20, v/v) eluent for the isolation of this compound. Another investigation employed a step-gradient of methanol in chloroform, starting from a 5:95 (v/v) ratio. The fractions are collected sequentially and monitored for the presence of this compound, typically by thin-layer chromatography.

Table 1: Column Chromatography Parameters for this compound Fractionation

| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |

| Silica Gel | Dichloromethane:Methanol (80:20, v/v) | Isocratic | unimas.my |

| Silica Gel | Methanol/Chloroform (5:95, v/v) | Isocratic | africanjournalofbiomedicalresearch.comgoogle.com |

| Silica Gel | Dichloromethane/Methanol (gradient from 0% to 20% MeOH) | Gradient | ijeab.com |

Thin Layer Chromatography (TLC) and Preparative TLC for Isolation

Thin-layer chromatography is an indispensable tool in the study of this compound, serving both analytical and preparative purposes. Analytically, it is used to monitor the progress of column chromatography, identify fractions containing this compound, and assess the purity of the isolated compound. For these purposes, pre-coated silica gel F254 plates are commonly used.

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems have been reported, with chloroform and methanol mixtures being prevalent. For example, a mobile phase of chloroform:methanol (70:30, v/v) has been used, resulting in a retention factor (Rf) of 0.59 for this compound. Another study reported an Rf value of 0.58 using a dichloromethane:methanol (9.2:0.8) system. Visualization of the this compound spot on the TLC plate is typically achieved by spraying with Dragendorff's reagent, which produces a characteristic orange or brown spot in the presence of alkaloids.

Preparative TLC scales up the principles of analytical TLC to isolate small quantities of pure compounds. In this technique, the crude or partially purified extract is applied as a band onto a thicker silica gel plate. After development, the band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent.

Table 2: Thin-Layer Chromatography Parameters for this compound Analysis and Isolation

| Stationary Phase | Mobile Phase | Rf Value of this compound | Visualization Reagent | Reference |

| Silica Gel F254 | Chloroform:Methanol (70:30, v/v) | 0.59 | Dragendorff's Reagent | nih.gov |

| Silica Gel GF | Dichloromethane:Methanol (9.2:0.8) | 0.58 | Dragendorff's Reagent | researchgate.net |

| Silica Gel | Methanol/Chloroform (15:85, v/v) | Not specified | Dragendorff's Reagent | africanjournalofbiomedicalresearch.comgoogle.com |

| Silica Gel 60 F254 | Acetone (B3395972):HCl 0.12 M (9:1) | Not specified | Dragendorff's Reagent |

High-Performance Liquid Chromatography (HPLC) for Purification

For achieving high purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers superior resolution and efficiency compared to column chromatography. Reversed-phase HPLC is commonly employed for this compound purification, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical stationary phase is a C18 column. The mobile phase composition is a critical parameter that is optimized to achieve the best separation. One reported method uses a mobile phase of water (pH 8.5) and acetonitrile in a 60:40 (v/v) ratio, with a flow rate of 1.0 mL/min. unimas.my Under these conditions, this compound was reported to elute at a mean retention time of 6.017 minutes. unimas.my Another study developed an HPLC method with a mobile phase of methanol and chloroform (15:85 v/v) for the determination of this compound. The calibration model for this method was found to be linear in the concentration range of 0.20 to 1.8 mg/mL.

Table 3: High-Performance Liquid Chromatography Parameters for this compound Purification and Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |

| Sunniest C18 (150 mm x 4.6 mm) | Water (pH 8.5):Acetonitrile (60:40, v/v) | 1.0 | 6.017 | unimas.my |

| Not specified | Methanol/Chloroform (15:85, v/v) | Not specified | Not specified | africanjournalofbiomedicalresearch.comgoogle.com |

| Sunfire -C18 RP (4.6 x 150 mm), 5µm | Not specified | Not specified | Not specified | ijeab.com |

Crystallization and Other Purification Strategies

Following chromatographic purification, crystallization is a crucial step to obtain this compound in a highly pure, crystalline form. The selection of an appropriate solvent is paramount for successful crystallization. The principle relies on dissolving the purified this compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals as the solubility decreases.

Several solvents have been reported for the crystallization of this compound. Acetone is a commonly used solvent; dissolving the this compound-containing fractions in acetone and leaving the solution at a low temperature (e.g., 4°C) overnight can induce crystallization. unimas.my Other solvents that have been successfully used for the crystallization of this compound include ethanol and methanol. A patent for this compound recovery also lists low molecular weight ketones as suitable crystallization solvents. In one instance, a purified this compound fraction was crystallized using a mixture of dichloromethane and n-hexane. ijeab.com

Yield Optimization and Comparative Studies of Isolation Protocols

The efficiency of this compound extraction and isolation is a key consideration, with various studies focusing on optimizing protocols to maximize the yield. Factors such as the choice of extraction method, solvent, temperature, and pH play a significant role.

A comparative study between acidified water extraction and alcohol extraction demonstrated a substantial difference in this compound yield. The acidified water extraction method yielded 12.01% this compound from the crude extract, whereas the alcohol extraction method yielded only 2.18%. unimas.my The enhanced yield with acidified water is attributed to the protonation of the this compound molecule in acidic conditions, which increases its solubility in the aqueous medium.

Temperature is another critical parameter. One study found that the optimal extraction temperature for this compound was 90°C, with a slight decrease in yield observed at higher temperatures, likely due to thermal degradation. The pH of the extraction medium also influences the yield, with alkaline conditions (pH 10) being reported as suitable for this compound isolation.

Furthermore, advanced extraction techniques have been explored to improve efficiency. For instance, a study comparing microwave-assisted extraction (MAE) with conventional Soxhlet extraction found that MAE resulted in a higher extract yield (42%) compared to the Soxhlet method (31%). Pressurized liquid extraction has also been highlighted as a more efficient method than conventional solvent extraction techniques. A novel approach coupling acid-base extraction with surfactant-assisted micro-flotation has been shown to result in a 2.32-fold greater extraction yield compared to a conventional ethanolic extraction method.

Table 4: Comparative Yields of this compound Using Different Extraction Methods

| Extraction Method | Key Parameters | This compound Yield | Reference |

| Acidified Water Extraction | Heat (60°C), stirring | 12.01% (from crude extract) | unimas.my |

| Alcohol Extraction | Ethanol/water/HCl (89:10:1 v/v/v) | 2.18% (from crude extract) | unimas.my |

| Ethanolic Extraction | Not specified | - | |

| Acid-Base Extraction with Surfactant-Assisted Micro-flotation | Hot water extraction, ultrasound-assisted extraction, pH adjustment | 2.32-fold higher than ethanolic extraction | |

| Microwave-Assisted Extraction (MAE) | Methanol, glacial acetic acid, water; 6 min at 140 W | Higher extract yield than Soxhlet | |

| Pressurized Liquid Extraction | Alkaline conditions, petroleum ether | Higher yield than conventional methods |

Chemical Characterization and Structural Elucidation of Carpaine

Spectroscopic Analysis for Structural Confirmation

Modern spectroscopic methods are indispensable for the confirmation of carpaine's molecular structure, providing detailed information about its atomic connectivity, functional groups, and molecular weight.

NMR spectroscopy provides the foundational data for determining the carbon-hydrogen framework of this compound.

1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule. The ¹H-NMR spectrum of this compound typically shows characteristic signals for methyl protons, a large group of overlapping signals for methylene (-CH₂-) protons of the long aliphatic chains, and distinct signals for protons adjacent to nitrogen and oxygen atoms. The ¹³C-NMR spectrum is characterized by a signal for the ester carbonyl carbon, carbons bonded to nitrogen and oxygen, and a series of signals corresponding to the aliphatic chain carbons. tandfonline.com

Specific chemical shift values from different studies are presented below. It is important to note that minor variations in reported shifts can occur due to differences in solvent and instrument frequency.

Interactive Table: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Reported Chemical Shift (δ) in ppm (Source) |

|---|---|

| -CH(O)- | 4.718 tandfonline.com, 4.82 researchgate.net |

| -CH(N)- | 2.821 tandfonline.com, 2.0 innovareacademics.in |

| -CH(N)- | 2.543 tandfonline.com |

| -COCH₂- | 2.415-2.459 innovareacademics.in |

| Cyclic Protons | 2.369, 2.271, 1.984 tandfonline.com, 1.724 innovareacademics.in |

| -(CH₂)n- | 1.177-1.631 tandfonline.com, 1.1-1.383 innovareacademics.in |

| -CH₃ | 1.002 tandfonline.com, 0.896 innovareacademics.in |

Interactive Table: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Reported Chemical Shift (δ) in ppm tandfonline.com |

|---|---|

| C=O (Ester) | 173.5 |

| -C-O | 70.4 |

| -C-N | 56.1 |

| -C-N | 53.6 |

| Aliphatic Chain | 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4 |

2D NMR (COSY, HSQC, HMBC): While specific datasets for 2D NMR experiments on this compound are not extensively detailed in foundational literature, these techniques are crucial for unambiguous structural confirmation.

Correlation Spectroscopy (COSY) would be used to establish proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons and tracing the connectivity within the piperidine (B6355638) rings and the aliphatic chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly vital for this compound in confirming the connection of the piperidine rings to the macrocyclic ester structure by showing correlations from protons to the carbonyl carbons.

Mass spectrometry is a key technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Early studies using mass spectrometry correctly identified the molecular weight of this compound as approximately 478 g/mol , which corresponded to a dimeric structure with the molecular formula C₂₈H₅₀N₂O₄, doubling the previously assumed empirical formula. ijpsonline.com

High-resolution mass spectrometry provides the exact mass, confirming the molecular formula. In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound typically appears as the protonated molecule [M+H]⁺ in positive ion mode. For this compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 479. innovareacademics.insemanticscholar.orgfao.org

Tandem mass spectrometry (LC-MS/MS) is used to analyze the fragmentation pattern of the parent ion. The protonated this compound molecule (m/z 479) is selected and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. A commonly observed product ion appears at m/z 240, which corresponds to the cleavage of the macrocyclic ring and the formation of a monomeric unit. semanticscholar.orgfao.org More detailed fragmentation analysis reveals other key fragments that help confirm the structure. researchgate.net

Interactive Table: Mass Spectrometry Fragmentation Data for this compound researchgate.net

| m/z (Mass/Charge Ratio) | Proposed Ion Structure/Fragment |

|---|---|

| 479.88 | [M+H]⁺ (Protonated Parent Molecule) |

| 240.38 | Monomeric unit after cleavage of the dilactone ring |

| 222.34 | Fragment resulting from the loss of water from the monomeric unit |

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows distinct absorption bands that confirm its key structural features.

Interactive Table: FTIR Spectroscopic Data for this compound tandfonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3322.64 | N-H Stretch | Secondary Amine |

| 2921.17 / 2852.42 | C-H Stretch | Alkane |

The presence of a single peak for the N-H stretch confirms the secondary amine nature of the nitrogen atoms within the piperidine rings. tandfonline.com The strong absorption band around 1711 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ester (lactone) linkage that forms the macrocycle. tandfonline.com The intense peaks in the 2800-3000 cm⁻¹ region are due to the C-H stretching of the numerous methylene and methyl groups in the molecule. tandfonline.com

X-ray Crystallography for Absolute Stereochemistry Determination

While X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound, a single-crystal X-ray structure for this compound has not been reported in the scientific literature.

Instead, the absolute configuration of this compound was unequivocally established in 1965 by Coke and Rice through chemical degradation. This classical approach involved a series of chemical reactions to break down this compound into a smaller, simpler molecule of known absolute stereochemistry. This compound was degraded to levorotatory 3-tetradecanol, which exhibited an optical rotation of [α]²³D –6.2°. By comparing this degradation product to a synthetically prepared sample of (R)-(–)-3-tetradecanol, they were able to conclusively determine the absolute configuration at the asymmetric center bearing the oxygen of the lactone. This work established the complete stereochemistry of the this compound molecule.

Chiroptical Properties and Optical Rotation Analysis

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, and is therefore optically active. This property is confirmed by its ability to rotate the plane of plane-polarized light, a phenomenon measured by a polarimeter. The direction and magnitude of this rotation are reported as the specific rotation ([α]).

The optical activity of this compound is a direct consequence of its multiple stereocenters. The determination of the optical rotation of its degradation product, 3-tetradecanol, was a critical step in establishing the molecule's absolute configuration. The negative sign of the rotation (levorotatory) for the 3-tetradecanol derivative was key to assigning the stereochemistry at that position.

Purity Assessment Methodologies

The purity of this compound isolates is most commonly assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for the quantitative analysis and purity assessment of this compound. researchgate.net Developed HPLC methods are validated to ensure they are suitable for their intended purpose, with characteristics such as accuracy, precision, specificity, and linearity being thoroughly investigated. researchgate.net

Accuracy: Often determined by recovery experiments, with average recoveries for validated methods being in the range of 97.6% to 100.1%. researchgate.net

Precision: Assessed by repeatability (within-day) and intermediate precision (between-day) analyses, with relative standard deviations (RSD) typically being very low (e.g., <1%). researchgate.net

Linearity: The method demonstrates a linear relationship between the concentration of this compound and the detector response over a specified range (e.g., 0.20 to 1.8 mg/mL). researchgate.net

Specificity: The method's ability to assess this compound unequivocally in the presence of other components is confirmed by comparing the UV spectra of the this compound peak in a reference standard and a sample extract, ensuring no co-eluting impurities interfere with the measurement. Using such validated methods, the purity of isolated this compound reference material has been determined to be 95% or higher. researchgate.net

Thin-Layer Chromatography (TLC): TLC is frequently used as a rapid, preliminary method for purity assessment and for monitoring the progress of isolation and purification procedures. semanticscholar.org this compound spots on the TLC plate are typically visualized using Dragendorff's reagent, which produces a characteristic orange-to-brown color in the presence of alkaloids. semanticscholar.org The purity is qualitatively assessed by the presence of a single spot at the expected retention factor (Rƒ) value for a given solvent system.

Biosynthetic Pathways of Carpaine

Tracer Incorporation Studies (e.g., [¹⁴C]-Acetate, Lysine (B10760008), Mevalonate)

Isotopic tracer studies have been fundamental in identifying the primary metabolic precursors of the carpaine molecule. These experiments involve feeding radiolabeled compounds to Carica papaya tissues and tracking their incorporation into the final alkaloid structure.

Key findings from these studies reveal that the this compound skeleton is constructed from two main precursors: lysine and acetate (B1210297). africaresearchconnects.com The amino acid L-lysine is the established precursor for the piperidine (B6355638) rings, a common pathway for this class of alkaloids. africaresearchconnects.comnih.gov In contrast, the C₁₄ macrocyclic lactone portion of the molecule is derived from acetate units. africaresearchconnects.com

A pivotal study investigated the incorporation of [2-¹⁴C]-acetate, [U-¹⁴C]-lysine, and [2-¹⁴C]-mevalonate into this compound using excised shoots of Carica papaya. The results demonstrated that acetate was incorporated far more efficiently than either lysine or mevalonate (B85504). africaresearchconnects.com The low incorporation of mevalonate indicates that the biosynthesis does not proceed via the typical isoprenoid pathway. The significant uptake of acetate strongly suggests that the long-chain carbon backbone of this compound is assembled through a mechanism similar to that of fatty acid or polyketide biosynthesis. africaresearchconnects.com

| Tracer Compound | Incorporation Efficiency | Inferred Role |

|---|---|---|

| [¹⁴C]-Acetate | High | Primary precursor for the macrocyclic ring structure. africaresearchconnects.com |

| [¹⁴C]-Lysine | Low to Moderate | Precursor for the piperidine ring nucleus. africaresearchconnects.com |

| [¹⁴C]-Mevalonate | Very Low / Negligible | Rules out the mevalonate pathway for biosynthesis. africaresearchconnects.com |

Proposed Mechanistic Pathways: Fatty Acid and Polyketide Biosynthesis Routes

The biosynthesis of this compound is proposed to follow a convergent pathway where two distinct molecular components are synthesized separately before their final assembly.

The first component, the piperidine ring, originates from L-lysine. nih.govnih.gov This pathway likely begins with the enzymatic decarboxylation of L-lysine to form cadaverine (B124047), catalyzed by lysine decarboxylase (LDC). nih.gov Cadaverine is then oxidized by a copper amine oxidase (CuAO), leading to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. nih.gov This intermediate is a universal precursor for various lysine-derived alkaloids and serves as the core of the piperidine structure in this compound. nih.gov

The second component, the 26-membered macrocyclic dilactone ring, is formed from two identical C₁₄ units derived from a fatty acid or polyketide-type mechanism. wikipedia.orgafricaresearchconnects.com This is supported by the high incorporation rate of radiolabeled acetate. africaresearchconnects.com In this proposed route, a polyketide synthase (PKS) enzyme would catalyze the sequential condensation of acetate units (from acetyl-CoA and malonyl-CoA) to build a long carbon chain. This chain would then undergo a series of reductions and modifications to produce the specific C₁₄ fatty acid precursor, carpamic acid.

The final step in the biosynthesis is the dimerization and esterification of two molecules of this carpamic acid precursor to form the large, 26-membered dilactone ring of the mature this compound alkaloid. wikipedia.org

Enzymatic Reactions and Precursor Identification in Plant Systems

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, the proposed pathway allows for the identification of key enzyme families that are likely involved.

Lysine Decarboxylase (LDC): This enzyme initiates the formation of the piperidine ring by converting L-lysine into cadaverine. nih.gov

Copper Amine Oxidase (CuAO): This class of enzymes is responsible for oxidizing cadaverine to form the cyclic intermediate Δ¹-piperideine. nih.gov

Polyketide Synthase (PKS): A PKS complex is hypothesized to be responsible for assembling the C₁₄ fatty acid backbone from acetate units.

Acyltransferase/Esterase: An enzyme with transferase or esterase activity is required for the final dimerization and lactonization step, linking two carpamic acid molecules to form this compound.

The primary precursors identified through in-vivo feeding studies in Carica papaya are L-lysine and acetate. africaresearchconnects.com The intermediates, such as cadaverine and Δ¹-piperideine, are inferred based on well-established biosynthetic pathways for piperidine alkaloids in other plant species. nih.gov

Genetic Basis of this compound Biosynthesis in Carica papaya L.

The specific genes encoding the biosynthetic enzymes for this compound production in Carica papaya remain largely uncharacterized. However, the availability of the papaya genome provides a powerful tool for identifying candidate genes. nih.gov Researchers can search for genes that show homology to known alkaloid and polyketide biosynthesis genes from other plant species.

Genomic and transcriptomic analyses can help identify genes related to secondary metabolite synthesis that may have been subject to selection during papaya's domestication. nih.gov For example, studies have identified genes related to terpene synthase activity, indicating the plant's capacity for complex secondary metabolism. nih.gov Future research could focus on identifying co-expression networks where genes for LDC, CuAO, and PKS are expressed in tissues known to accumulate this compound, such as the leaves. semanticscholar.org

Further investigation through techniques like gene silencing (RNAi) or heterologous expression of candidate genes in microbial systems would be necessary to functionally validate their roles in the this compound biosynthetic pathway. A deeper understanding of the genetic regulation could enable metabolic engineering approaches to enhance this compound production in the future.

Chemical Synthesis and Derivatization Studies of Carpaine

Total Synthesis Approaches for (+)-Carpaine

The total synthesis of (+)-carpaine, a complex macrocyclic piperidine (B6355638) alkaloid, presents a significant challenge to synthetic chemists due to its 26-membered dilactone structure and multiple stereocenters. The molecule is a dimer of carpamic acid. wikipedia.org Early synthetic work focused on its monomeric precursor, carpamic acid, but the first total synthesis of the macrocycle itself was a notable achievement. acs.org Subsequent research has led to more refined and efficient strategies, particularly those enabling enantioselective synthesis. These approaches often rely on powerful cyclization reactions to construct the core piperidine rings and advanced macrolactonization techniques to form the large ester bridge.

Stereoselective Intramolecular Hetero-Diels-Alder Reactions

A key advancement in the enantioselective total synthesis of (+)-carpaine involves the use of a stereoselective intramolecular hetero-Diels-Alder reaction. acs.org This strategy effectively establishes the stereochemistry of the substituted piperidine ring, which is the core of the carpamic acid monomer.

In a notable synthesis, the pathway commences with (S)-1,2,4-butanetriol, a readily available chiral starting material. acs.org The central feature of this approach is the intramolecular cycloaddition of an acylnitroso compound. This acylnitroso species, generated in situ, acts as a reactive heterodienophile that undergoes a [4+2] cycloaddition with a tethered diene. This key transformation constructs the 6-membered heterocyclic ring with high stereocontrol, setting the stage for the subsequent elaboration into the carpamic acid precursor. This acylnitroso-Diels-Alder strategy has proven effective not only for carpaine but also for the synthesis of related alkaloids. acs.org

Macrocyclic Dilactonization Strategies

The formation of the 26-membered macrocyclic dilactone from two units of carpamic acid is arguably the most critical and challenging step in the total synthesis of this compound. Various strategies have been developed to achieve this transformation efficiently.

The first successful synthesis of the this compound macrocycle employed a method involving the activation of N-Cbz-carpamic acid as its 2-pyridinethiol ester. acs.org This activated ester then underwent dimerization and cyclization to yield the bis-Cbz derivative of this compound. acs.org

A more recent and efficient approach utilizes the Yamaguchi macrocyclization conditions. acs.org This method has been successfully applied to the critical macrocyclic dilactonization of the N-Cbz derivative of carpamic acid. The Yamaguchi esterification involves the reaction of the seco-acid (the dimer of carpamic acid before ring closure) with 2,4,6-trichlorobenzoyl chloride, followed by treatment with a base like 4-dimethylaminopyridine (B28879) (DMAP) to induce macrolactonization. This method proved highly effective in achieving the enantioselective total syntheses of (+)-carpaine. acs.org

| Macrocyclization Strategy | Activating Agent/Method | Precursor | Reference |

| Corey & Nicolaou Method | 2-Pyridinethiol ester | N,N'-dibenzyloxycarbonyl carpamic acid | acs.org |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | N-Cbz-carpamic acid dimer | acs.org |

Synthesis of Related Alkaloids (e.g., Azimine, Cassine Series)

The synthetic strategies developed for this compound have been extended to the synthesis of structurally related piperidine alkaloids, such as azimine and cassine. These alkaloids share the substituted piperidine motif, making them amenable to similar synthetic logic.

Azimine: The enantioselective total synthesis of (+)-azimine has been accomplished using the same core principles applied to (+)-carpaine. acs.org The synthesis starts from the same chiral pool material, (S)-1,2,4-butanetriol, and employs the key stereoselective intramolecular hetero-Diels-Alder reaction of an acylnitroso compound to form the piperidine ring of azimic acid. acs.orgrsc.org Subsequently, the Yamaguchi macrocyclization is used to dimerize and cyclize N-Cbz azimic acid to furnish (+)-azimine. acs.org

Cassine: The total synthesis of (-)-cassine, a cis-2,6-disubstituted piperidine alkaloid, has been achieved through different strategies, including those utilizing palladium-catalyzed cyclization reactions. acs.orgnih.gov One approach features a diastereoselective Pd(II)-catalyzed intramolecular N-alkylation (aminopalladation) of an amino allylic alcohol to construct the 2,6-dialkylated piperidine ring with excellent stereocontrol. acs.org This key intermediate is then elaborated through steps like hydroboration-oxidation and Wittig reactions to complete the synthesis of (-)-cassine. acs.org

| Alkaloid | Key Synthetic Strategy | Starting Material Example | Reference |

| (+)-Azimine | Intramolecular Hetero-Diels-Alder; Yamaguchi Macrocyclization | (S)-1,2,4-Butanetriol | acs.org |

| (-)-Cassine | Diastereoselective Pd(II)-Catalyzed Cyclization | 1,5-Hexadiyne | acs.org |

| (±)-Azimic Acid | Multi-step synthesis from β-keto ester | Ethyl 7-methyl-3-oxo-oct-6-enoate | rsc.org |

Semisynthetic Modifications and Analog Design

Starting from naturally extracted this compound, semisynthetic modifications allow for the creation of a diverse range of structural analogues. This research is pivotal for exploring the structure-activity relationships (SAR) of this compound and for developing novel derivatives with potentially enhanced or new biological activities.

Mono-amide Derivatives and Other Structural Analogues

A significant class of this compound derivatives consists of mono-amides formed by acylation of one of the secondary amine groups within the macrocycle. These derivatives are typically prepared by reacting this compound with a suitable acid chloride in an inert solvent, such as dichloromethane (B109758), in the presence of a tertiary amine base like triethylamine. google.com This reaction selectively introduces an acyl group onto one of the nitrogen atoms.

A variety of acid chlorides can be used, leading to a wide array of N-acyl this compound analogues with different aromatic and aliphatic substituents. google.com This allows for systematic modification of the molecule's steric and electronic properties.

| Derivative Name | Acylating Agent | General Structure | Reference |

| N-(chloro-3 benzo[b]thénoyl-2)carpaïne | 3-chloro benzo[b]thiophene-2-carboxylic acid chloride | This compound-N-CO-Aryl | google.com |

| N-(ρhényl-3 propionyl) carpaïne | 3-phenylpropionyl chloride | This compound-N-CO-(CH₂)₂-Phenyl | google.com |

Development of Novel this compound Derivatives for Mechanistic Probes

The design and synthesis of novel derivatives are fundamental to developing molecular probes that can be used to investigate the biological mechanisms of action of this compound. While many derivatization efforts are aimed at discovering new therapeutic agents, the resulting compounds are invaluable tools for mechanistic studies. nih.gov By systematically altering the structure of this compound and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for its effects—the pharmacophore.

The creation of mono-amide derivatives, for instance, allows for the exploration of how modifications at the nitrogen atoms influence the molecule's interaction with biological targets. google.com By introducing different functional groups, researchers can modulate properties such as hydrogen bonding capacity, lipophilicity, and steric bulk. These analogues can then be used in biological assays to probe binding sites on target proteins or to understand metabolic pathways. Although the primary literature may focus on therapeutic outcomes, the synthesized analogues serve as de facto mechanistic probes, providing crucial insights into the molecular basis of this compound's activity.

Limited Public Data on Structure-Activity Relationships of Synthetic this compound Analogues

This compound, a macrocyclic piperidine alkaloid, possesses a complex structure that presents considerable challenges for synthetic chemists. This complexity may be a contributing factor to the limited number of studies on its synthetic derivatization and subsequent SAR analysis. While the pharmacological properties of this compound, including its cardiovascular, antimalarial, and anti-cancer effects, have been subjects of interest, the exploration of how specific structural modifications would impact these activities remains an underdeveloped area of research.

General principles of medicinal chemistry suggest that modifications to this compound's structure, such as alterations to the macrocyclic ring size, the stereochemistry of the chiral centers, or the substitution on the piperidine rings, could significantly influence its bioactivity. However, without specific studies that synthesize and test a series of analogues, any discussion on the SAR of this compound remains largely speculative.

For instance, a review of tetracyclic bis-piperidine alkaloids, a class of compounds with some structural similarities to this compound, indicates that the presence and nature of the macrocyclic rings and alkyl substitutions can have a substantial impact on their biological activity. mdpi.com This suggests that similar modifications to the this compound scaffold could yield analogues with altered potency or selectivity. However, direct evidence from studies on this compound itself is lacking.

The current body of scientific literature does not provide the necessary data, such as tables comparing the biological activities of various synthetic this compound derivatives, to construct a detailed SAR analysis. Future research endeavors are required to synthesize and biologically evaluate a library of this compound analogues to elucidate the specific structural features that are critical for its various pharmacological effects. Such studies would be invaluable for the rational design of novel and more potent therapeutic agents based on the this compound scaffold.

Pharmacological and Biological Activity Investigations of Carpaine Mechanistic and Model Based Studies

Antimalarial Activity

Carpaine has demonstrated notable efficacy against multiple strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies have quantified its activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains.

One study found that this compound exhibited good activity against both parasitic strains, with a 50% inhibitory concentration (IC50) of 2.01 ± 0.18 μg/mL (equivalent to 4.21 μM) against the 3D7 strain and 2.19 ± 0.60 μg/mL (equivalent to 4.57 μM) against the Dd2 strain. researchgate.netconsensus.app The similar efficacy against both sensitive and resistant strains suggests its mechanism of action may differ from that of chloroquine. researchgate.net Furthermore, the compound showed high selectivity for the parasite and was determined to be non-toxic to healthy, uninfected human red blood cells, which is a critical attribute for a potential antimalarial therapeutic. researchgate.netconsensus.app A hemolysis assay confirmed its lack of toxicity towards red blood cells. researchgate.net

| P. falciparum Strain | IC50 of this compound (μg/mL) | IC50 of this compound (μM) |

|---|---|---|

| 3D7 (Chloroquine-sensitive) | 2.01 ± 0.18 | 4.21 |

| Dd2 (Chloroquine-resistant) | 2.19 ± 0.60 | 4.57 |

Despite the confirmed antiplasmodial activity of this compound, its specific mechanism and site of action within the parasite remain largely unknown. researchgate.net Research into the parasitic pathways targeted by this compound is an area that requires further investigation to fully understand how it exerts its antimalarial effects. researchgate.net

Antithrombocytopenic and Platelet-Stimulating Effects

This compound has been identified as a key bioactive compound responsible for the antithrombocytopenic (platelet-increasing) activity observed with Carica papaya leaf extracts. nih.gov Its efficacy has been scientifically validated in animal models of drug-induced thrombocytopenia.

In a study utilizing a busulfan-induced thrombocytopenic model in Wistar rats, this compound demonstrated potent activity in elevating platelet counts. nih.govresearchgate.net Following the induction of thrombocytopenia with busulfan, administration of isolated this compound resulted in a significant increase in platelet levels, reaching a count of 555.50 ± 85.17 × 10⁹/L. nih.gov This study scientifically substantiates the traditional use of papaya leaves for treating thrombocytopenia and identifies this compound as a principal active alkaloid. nih.gov Importantly, no acute toxicity was observed in the animal models treated with this compound. nih.govijpsonline.com

| Animal Model | Inducing Agent | Compound | Effect on Platelet Count (cells/L) |

|---|---|---|---|

| Wistar Rats | Busulfan | This compound | Increased to 555.50 ± 85.17 × 10⁹ |

The cellular and molecular mechanisms underlying this compound's ability to modulate platelet counts are an active area of investigation. Studies on C. papaya leaf extracts, for which this compound is a major alkaloid, suggest a multi-faceted mechanism of action.

One proposed mechanism involves the stimulation of platelet production in the bone marrow. Research indicates that components of papaya leaf juice can enhance the expression of the CD110 receptor (also known as the thrombopoietin receptor or c-Mpl) on megakaryocytes, the precursor cells to platelets. mdpi.comnih.gov By activating this receptor, the signaling cascade that promotes the maturation and release of new platelets from megakaryocytes is stimulated. nih.gov Additionally, it is suggested that flavonoids and other compounds like this compound in papaya leaves may help reduce the destruction of platelets. mdpi.com

Cardiovascular Effects

This compound exerts significant and direct effects on the cardiovascular system. Investigations in animal models have shown that it can markedly reduce blood pressure and heart rate. nih.govnih.gov

In a study conducted on anesthetized Wistar rats, increasing dosages of this compound (from 0.5 mg/kg to 2.0 mg/kg) caused a progressive decrease in systolic, diastolic, and mean arterial blood pressure. nih.govwikipedia.orgpopline.org At a dose of 2.0 mg/kg, this compound also led to a reduction in cardiac output, stroke volume, and cardiac power, while the total peripheral resistance remained unchanged. nih.govwikipedia.org These findings suggest that this compound directly affects the myocardium (heart muscle), rather than acting through the autonomic nervous system. nih.govwikipedia.orgpopline.org

More recent studies have also highlighted its cardioprotective properties, particularly in the context of ischemia-reperfusion injury (IRI). nih.govwikipedia.org this compound has been shown to protect cardiomyocytes (heart muscle cells) from oxidative stress by improving mitochondrial membrane potential and reducing the overproduction of reactive oxygen species (ROS). nih.govwikipedia.org Furthermore, it promotes the proliferation and repair of cardiomyocytes following injury by activating key signaling pathways (such as AKT and ERK1/2) that advance cell cycle progression and prevent cell death. nih.gov

In Vivo Hemodynamic Studies in Animal Models (e.g., Rats)

The circulatory effects of this compound have been investigated in animal models, providing insights into its hemodynamic impact. A key study conducted on anesthetized Wistar male rats demonstrated a dose-dependent effect of this compound on cardiovascular parameters. researchgate.netnih.gov Increasing intravenous dosages of this compound, from 0.5 mg/kg to 2.0 mg/kg, resulted in a progressive and significant decrease in systolic, diastolic, and mean arterial blood pressure. researchgate.netnih.gov

At a dosage of 2 mg/kg, this compound was observed to significantly reduce cardiac output, stroke volume, stroke work, and cardiac power. researchgate.netnih.gov Notably, the calculated total peripheral resistance remained unchanged, suggesting that the hypotensive effect of this compound is not primarily mediated by vasodilation but rather by a direct action on the heart. researchgate.netnih.gov These findings were consistent even after selective autonomic nervous blockade with atropine (B194438) sulfate (B86663) or propranolol (B1214883) hydrochloride, further indicating a direct myocardial effect. researchgate.netnih.gov

| Hemodynamic Parameter | Effect of this compound (2 mg/kg) |

|---|---|

| Systolic Blood Pressure | Progressive Decrease |

| Diastolic Blood Pressure | Progressive Decrease |

| Mean Arterial Blood Pressure | Progressive Decrease |

| Cardiac Output | Reduced |

| Stroke Volume | Reduced |

| Stroke Work | Reduced |

| Cardiac Power | Reduced |

| Total Peripheral Resistance | Unchanged |

Direct Myocardial Effects and Mechanism of Action (e.g., Calcium Influx Modulation, L-type Ca2+ Channel Interference)

The evidence from in vivo studies strongly suggests that this compound exerts a direct effect on the myocardium. researchgate.netnih.gov The reduction in cardiac output, stroke volume, and cardiac power, without a corresponding change in total peripheral resistance, points towards a negative inotropic (reduced force of contraction) and potentially negative chronotropic (reduced heart rate) effect. researchgate.netnih.gov The molecular structure of this compound, a macrocyclic dilactone, has been suggested to possess cation chelating properties, which may contribute to its direct myocardial action. researchgate.netnih.gov

Calcium ions (Ca2+) play a pivotal role in cardiac muscle contraction. The influx of extracellular Ca2+ through voltage-gated L-type Ca2+ channels is a critical step in excitation-contraction coupling in cardiomyocytes. physio-pedia.comcvpharmacology.comwikipedia.orgnih.gov Agents that block these channels, known as calcium channel blockers, typically lead to decreased myocardial contractility and heart rate. physio-pedia.comcvpharmacology.comwikipedia.orgnih.gov While direct studies conclusively demonstrating this compound as an L-type Ca2+ channel blocker are limited, its observed physiological effects are consistent with such a mechanism. By potentially interfering with calcium influx into cardiac muscle cells, this compound may reduce the availability of intracellular calcium required for the contractile machinery, thereby leading to the observed negative inotropic effects.

Vasodilatory and Hypotensive Mechanisms

This lack of change in total peripheral resistance indicates that this compound does not induce significant vasodilation. researchgate.netnih.gov Therefore, the observed hypotension is a direct consequence of the reduced pumping function of the heart. researchgate.netnih.gov

Antioxidant Properties

In Vitro Free Radical Scavenging and Reactive Oxygen Species (ROS) Attenuation Studies

This compound, as a major alkaloid component of Carica papaya leaves, is believed to contribute to the antioxidant properties of its extracts. xml-journal.net In vitro studies on these extracts have demonstrated significant free radical scavenging activity. The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netxml-journal.netmdpi.comnih.govwisdomlib.org

While specific IC50 values for isolated this compound are not widely reported, studies on papaya leaf extracts have shown potent antioxidant effects. For instance, some extracts have exhibited 50% inhibitory concentration (IC50) values in DPPH assays ranging from 69.05 to 459.86 μg/mL. mdpi.com Another study reported an IC50 value of 75.18 µg/ml for an aqueous leaf extract, which improved to 57.22 µg/ml when formulated as silver nanoparticles. wisdomlib.org The antioxidant activity of these extracts is often positively correlated with their total phenolic content, and this compound is a key component of the alkaloid fraction. researchgate.netxml-journal.net

Cellular Antioxidant Defense Mechanisms

Beyond direct free radical scavenging, evidence suggests that compounds within Carica papaya, including this compound, may bolster cellular antioxidant defense mechanisms. Studies on papaya extracts have shown the ability to upregulate the expression and activity of key endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.netnih.gov These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.govresearchgate.netnih.gov

Immunomodulatory Effects

This compound is considered a significant contributor to the immunomodulatory activities observed with Carica papaya leaf extracts. researchgate.nettandfonline.comnih.govnih.gov These extracts have been shown to modulate the production of various cytokines, which are key signaling molecules in the immune system.

In vitro studies have demonstrated that papaya leaf extracts can influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokine responses. tandfonline.comsaito-dm.com Specifically, an aqueous extract was found to upregulate the production of Th1-type cytokines, including interleukin-12 (B1171171) (IL-12), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), while reducing the levels of the Th2 cytokines IL-2 and IL-4 in human peripheral blood mononuclear cells (PBMCs). tandfonline.comsaito-dm.com This shift towards a Th1 response can enhance cell-mediated immunity.

Furthermore, papaya extracts have been observed to decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TGF-β1 in animal models of bacterial infection. nih.gov The immunomodulatory potential of papaya leaf has also been demonstrated by a reduction in pro-inflammatory cytokines like IL-6 in clinical settings. nih.gov These effects on cytokine production suggest that this compound may play a role in regulating immune responses and inflammation.

Modulation of Cytokine Production (e.g., TNF-α, IL-6)

This compound has been shown to modulate the production of key pro-inflammatory cytokines. In in vitro studies using lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs), this compound treatment effectively suppressed the inflammatory response. nih.gov At concentrations of 1 μM and 4 μM, this compound reduced the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the supernatants of these cells. nih.govresearchgate.net This anti-inflammatory effect was also observed in vivo, where treatment with this compound suppressed the serum levels of IL-1β, IL-6, and TNF-α in a mouse model of destabilization of the medial meniscus (DMM). nih.gov

The mechanism for this cytokine suppression is linked to this compound's influence on the NF-κB signaling pathway. Key regulators of NF-κB activation are known to drive the production of pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov Research indicates that this compound treatment significantly inhibits NF-κB activation that has been induced by either IL-1β or TNF-α in a dose-dependent manner. nih.gov

Effects on Immune Cell Function in In Vitro Models

The immunomodulatory effects of this compound extend to influencing the function and phenotype of immune cells, particularly macrophages. Macrophage polarization, the process by which these cells adopt distinct functional phenotypes, is critical in inflammation. The M1 phenotype is associated with pro-inflammatory responses.

In vitro studies have demonstrated that this compound can reduce the polarization of macrophages towards the M1 phenotype. nih.gov In LPS-stimulated bone marrow-derived macrophages (BMDMs), treatment with this compound led to a dose-dependent reduction in the production of inducible nitric oxide synthase (iNOS), a key marker for M1 macrophages. nih.govresearchgate.net Furthermore, in vivo experiments have confirmed these findings, showing that this compound treatment reduces the infiltration of F4/80+ macrophages and the percentage of iNOS+ M1 macrophages in synovial tissue. nih.govresearchgate.net These results suggest that this compound actively suppresses the pro-inflammatory M1 macrophage response. nih.gov

Antiproliferative and Cytotoxic Activities

This compound has demonstrated varied antiproliferative and cytotoxic effects across different cell lines in vitro. In studies on the human ovarian carcinoma cell line, CHO-K1, this compound exhibited high cytotoxic activity, with a calculated half-maximal inhibitory concentration (IC50) value of 28.40 ± 3.2 μg/ml. ekb.eg

Conversely, investigations using the embryonic cardiomyocyte H9c2 cell line revealed a different effect. In this non-cancerous cell line, this compound was found to promote cell proliferation at lower concentrations. nih.gov The cytotoxic IC50 value for this compound in H9c2 cells was determined to be 9.23 ± 0.97 µM. nih.gov

While various extracts from the Carica papaya plant, the source of this compound, have shown cytotoxic effects against the human breast cancer cell line MCF-7, specific data detailing the IC50 value for isolated this compound on this cell line is not extensively documented in the reviewed scientific literature. nih.govrsc.orgjocpr.comwaocp.org One study that isolated this compound and nine other compounds from Carica papaya leaves reported potent cytotoxic activity for other constituents like methyl gallate and clitorin (B1676218) against MCF-7 cells but did not specify a significant IC50 value for this compound itself.

| Cell Line | Cell Type | IC50 Value | Reference |

|---|---|---|---|

| CHO-K1 | Ovarian Carcinoma | 28.40 ± 3.2 μg/ml | ekb.eg |

| H9c2 | Cardiomyocytes | 9.23 ± 0.97 µM | nih.gov |

This compound's influence on cell fate involves the modulation of the cell cycle, though its effects appear to be cell-type specific. In H9c2 cardiomyocytes, rather than inducing arrest, this compound promotes cell proliferation. nih.gov This proliferative effect is associated with the upregulation of key cell cycle marker proteins. nih.gov Western blot analysis revealed that treatment with 1 µM this compound significantly increased the protein levels of both cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA) compared to non-treated control cells. nih.gov This indicates that this compound can actively encourage progression through the cell cycle in these cells. nih.gov

The mechanism for this modulation is linked to its effects on signaling pathways that regulate cell proliferation and apoptosis, such as the NF-κB pathway. nih.gov By inhibiting NF-κB activation, this compound can influence downstream processes related to cell survival and division. nih.gov

The potential mechanism for this compound's antiproliferative activity has been explored through computational studies. Molecular modeling has suggested that the 20S proteasome enzyme may be a molecular target for this compound. ekb.eg The 20S proteasome is a multi-catalytic complex responsible for degrading intracellular proteins and contains several active sites, including those with chymotrypsin-like and peptidyl-glutamyl peptide hydrolase activities.

Molecular docking analyses revealed a promising binding mode for this compound within the active site of the 20S proteasome. ekb.eg The cyclic structure of this compound, featuring two piperidine (B6355638) rings, appears to wrap the active site, contributing to a stable binding interaction. ekb.eg These computational findings suggest that this compound's antiproliferative effects, such as those observed in ovarian cancer cells, may be attributable to the inhibition of proteasome activity. ekb.eg However, experimental studies confirming the direct inhibition of specific proteasomal activities, such as chymotrypsin-like activity, by isolated this compound are not detailed in the reviewed literature.

This compound has been shown to activate specific signaling pathways related to cell proliferation and survival, particularly in H9c2 cardiomyocytes. The proliferative effect of this compound in these cells is mediated by the activation of the Focal Adhesion Kinase (FAK)-Extracellular signal-regulated kinase 1/2 (FAK-ERK1/2) and the FAK-Protein Kinase B (FAK-AKT) signaling pathways.

Time-dependent studies have shown that treatment with 1 µM this compound induces the phosphorylation of FAK, AKT, and ERK1/2. nih.gov This demonstrates that this compound triggers these upstream signaling cascades. nih.gov In contrast, this compound has also been observed to inhibit pro-inflammatory signaling pathways. In macrophages, this compound impedes NF-κB signaling by promoting the ubiquitin-proteasomal degradation of the p65 subunit, a key component of the NF-κB complex. nih.gov This dual ability to activate pro-proliferative pathways in certain cell types while inhibiting inflammatory pathways in others highlights the complex and context-dependent biological activity of this compound.

Antimicrobial and Antibacterial Activities of this compound

Efficacy Against Bacterial Strains (In Vitro Models)

The alkaloid this compound, found in Carica papaya leaves, is recognized for its potential antimicrobial properties. ijpdd.orgnih.gov While research on purified this compound is limited, numerous studies have demonstrated the antibacterial efficacy of C. papaya leaf extracts, in which this compound is a major constituent, against a variety of bacterial strains. The antibacterial action of these extracts is often attributed to the synergistic effects of their bioactive compounds, including alkaloids like this compound, alongside flavonoids, saponins, and tannins. ijpdd.org

In vitro studies utilizing extracts from different parts of the Carica papaya plant have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, ethanolic extracts of papaya pulp and leaves have demonstrated notable zones of inhibition against several bacterial strains. nih.gov Seed extracts have also been found to inhibit the growth of bacteria such as Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Shigella flexneri. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. Studies on various papaya extracts have established a range of MIC values, indicating their potency against different pathogens. For example, the MIC of an ethanolic seed extract was found to be 12.5 mg/ml against P. aeruginosa. phcogj.com Another study reported the MIC of a substance from papaya fruit extract to be between 0.2-0.3 mg/ml for Gram-positive bacteria and 1.5-4 mg/ml for Gram-negative bacteria. nih.gov

The following table summarizes the findings from studies on the antibacterial activity of Carica papaya extracts, which contain this compound.

| Extract Source | Solvent | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

| Pulp | Ethanol (B145695) | Various strains | 16 - 18 | Not specified | nih.gov |

| Leaves | Ethanol | Various strains | 14 - 16 | Not specified | nih.gov |

| Seed | Ethanol | P. aeruginosa | 14.3 ± 1.2 | 12.5 | phcogj.com |

| Seed | Methanol (B129727) | E. coli | Not specified | 100 µg/mL | sld.cu |

| Seed | Methanol | S. aureus | Not specified | 100 µg/mL | sld.cu |

| Fruit | Not specified | Gram-positive bacteria | Not specified | 0.2 - 0.3 | nih.gov |

| Fruit | Not specified | Gram-negative bacteria | Not specified | 1.5 - 4.0 | nih.gov |

Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of pure this compound is yet to be fully elucidated. However, the mechanisms of action for the complex mixture of phytochemicals present in Carica papaya extracts have been investigated. It is believed that this compound, as a prominent alkaloid, contributes significantly to these effects. formosapublisher.org

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane . Bioactive compounds such as flavonoids and saponins, found alongside this compound in papaya leaves, are thought to interfere with the integrity of the bacterial cell wall and membrane. ijpdd.orgformosapublisher.org This disruption can lead to the leakage of essential intracellular components, ultimately causing cell death.

Another potential mechanism is the inhibition of protein synthesis . By interfering with the cellular machinery responsible for creating proteins, these bioactive compounds can halt bacterial growth and replication. ijpdd.org Furthermore, in silico molecular docking studies have suggested that this compound can bind to key bacterial proteins, which may be responsible for its antibacterial activity. nih.gov For instance, this compound exhibited a hydrogen bond with the amino acid residue SER246 of the lactobacillus bacterial protein in one such study. nih.gov

Antiviral Activity (e.g., Dengue Virus)

In Vitro Inhibition of Viral Replication and Infection (e.g., DENV2)

This compound has demonstrated significant antiviral activity, particularly against the dengue virus (DENV). In vitro studies have confirmed that this compound can inhibit the infection and replication of the DENV-2 serotype. researchgate.net

Research has shown that treatment with this compound under post-treatment conditions leads to a substantial reduction in the dengue virus titre. A dose-dependent inhibition was observed, with higher concentrations of this compound resulting in a more significant decrease in viral load. One study calculated the 50% effective concentration (EC50) for DENV to be 4.616 μM. researchgate.net

The inhibitory effect of this compound is also evident at the level of viral RNA. Quantitative RT-PCR analysis has revealed a significant, dose-dependent reduction in the number of viral RNA copies in infected cells treated with this compound. researchgate.net Furthermore, immunofluorescence assays have shown a marked decrease in the percentage of infected cells following this compound treatment. Western blot analysis has also confirmed that cells treated with this compound had significantly lower expression of viral antigens. researchgate.net